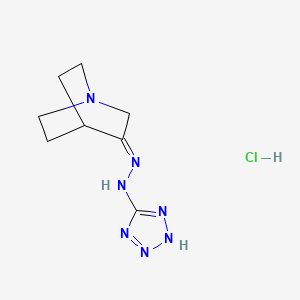![molecular formula C15H13ClF3NO4S B5851830 N-[4-chloro-2-(trifluoromethyl)phenyl]-3,4-dimethoxybenzenesulfonamide](/img/structure/B5851830.png)
N-[4-chloro-2-(trifluoromethyl)phenyl]-3,4-dimethoxybenzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[4-chloro-2-(trifluoromethyl)phenyl]-3,4-dimethoxybenzenesulfonamide (CTP-499) is a sulfonamide-based compound that has shown promising results in the treatment of chronic kidney disease (CKD). CTP-499 is a small molecule that acts as a selective inhibitor of the pro-inflammatory cytokine tumor necrosis factor-alpha (TNF-α).
Wirkmechanismus
N-[4-chloro-2-(trifluoromethyl)phenyl]-3,4-dimethoxybenzenesulfonamide acts as a selective inhibitor of TNF-α, a pro-inflammatory cytokine that is known to play a key role in the pathogenesis of CKD. By inhibiting TNF-α, N-[4-chloro-2-(trifluoromethyl)phenyl]-3,4-dimethoxybenzenesulfonamide reduces inflammation and oxidative stress in the kidneys, which can lead to improved renal function and reduced proteinuria.
Biochemical and Physiological Effects:
In addition to its anti-inflammatory and antioxidant effects, N-[4-chloro-2-(trifluoromethyl)phenyl]-3,4-dimethoxybenzenesulfonamide has been shown to have other biochemical and physiological effects. N-[4-chloro-2-(trifluoromethyl)phenyl]-3,4-dimethoxybenzenesulfonamide has been shown to reduce levels of the pro-fibrotic cytokine transforming growth factor-beta (TGF-β) in the kidneys of animal models with CKD. N-[4-chloro-2-(trifluoromethyl)phenyl]-3,4-dimethoxybenzenesulfonamide has also been shown to reduce levels of the pro-inflammatory cytokine interleukin-6 (IL-6) in these models.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-[4-chloro-2-(trifluoromethyl)phenyl]-3,4-dimethoxybenzenesulfonamide in lab experiments is its selectivity for TNF-α. This allows researchers to study the specific effects of TNF-α inhibition on CKD without the confounding effects of non-selective inhibitors. One limitation of using N-[4-chloro-2-(trifluoromethyl)phenyl]-3,4-dimethoxybenzenesulfonamide is its relatively short half-life, which may require frequent dosing in animal models.
Zukünftige Richtungen
There are several potential future directions for research on N-[4-chloro-2-(trifluoromethyl)phenyl]-3,4-dimethoxybenzenesulfonamide. One area of interest is the potential use of N-[4-chloro-2-(trifluoromethyl)phenyl]-3,4-dimethoxybenzenesulfonamide in combination with other therapies for CKD. Another area of interest is the potential use of N-[4-chloro-2-(trifluoromethyl)phenyl]-3,4-dimethoxybenzenesulfonamide in other inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease. Finally, further studies are needed to fully understand the mechanism of action of N-[4-chloro-2-(trifluoromethyl)phenyl]-3,4-dimethoxybenzenesulfonamide and its potential long-term effects on renal function.
Synthesemethoden
N-[4-chloro-2-(trifluoromethyl)phenyl]-3,4-dimethoxybenzenesulfonamide is synthesized by a multistep process that involves the reaction of 3,4-dimethoxybenzenesulfonyl chloride with 4-chloro-2-(trifluoromethyl)aniline in the presence of a base. The resulting intermediate is then reacted with ammonia to produce N-[4-chloro-2-(trifluoromethyl)phenyl]-3,4-dimethoxybenzenesulfonamide.
Wissenschaftliche Forschungsanwendungen
N-[4-chloro-2-(trifluoromethyl)phenyl]-3,4-dimethoxybenzenesulfonamide has been extensively studied for its potential therapeutic benefits in the treatment of CKD. In preclinical studies, N-[4-chloro-2-(trifluoromethyl)phenyl]-3,4-dimethoxybenzenesulfonamide has been shown to reduce inflammation, oxidative stress, and fibrosis in the kidneys of animal models with CKD. N-[4-chloro-2-(trifluoromethyl)phenyl]-3,4-dimethoxybenzenesulfonamide has also been shown to improve renal function and reduce proteinuria in these models.
Eigenschaften
IUPAC Name |
N-[4-chloro-2-(trifluoromethyl)phenyl]-3,4-dimethoxybenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClF3NO4S/c1-23-13-6-4-10(8-14(13)24-2)25(21,22)20-12-5-3-9(16)7-11(12)15(17,18)19/h3-8,20H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEKDXKUBTKRAJF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)NC2=C(C=C(C=C2)Cl)C(F)(F)F)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClF3NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-chloro-2-(trifluoromethyl)phenyl]-3,4-dimethoxybenzenesulfonamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-chloro-4-(dimethylamino)-1-[3-(trifluoromethyl)phenyl]-1H-pyrrole-2,5-dione](/img/structure/B5851776.png)

![{4-[(5-tert-butyl-3-methyl-2-furoyl)amino]phenyl}acetic acid](/img/structure/B5851782.png)
![1-[(2,4-dimethylphenoxy)acetyl]-1,2,3,4-tetrahydroquinoline](/img/structure/B5851790.png)





![3-(4-chlorophenyl)-5-[(2-naphthyloxy)methyl]-1,2,4-oxadiazole](/img/structure/B5851831.png)

